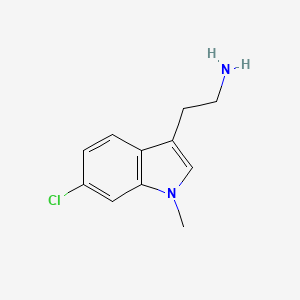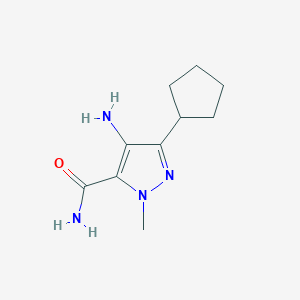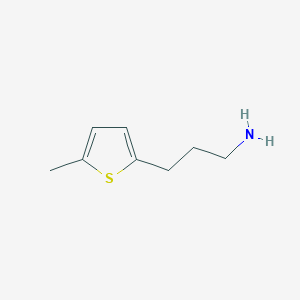
2-Chloro-5-fluoro-4-hydrazinopyrimidine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoro-4-hydrazinopyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted at the 2nd position with a chlorine atom, at the 4th position with a hydrazine group, and at the 5th position with a fluorine atom.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine
Fluorinated pyrimidines (FPs), such as 5-Fluorouracil (5-FU), play a crucial role in treating over 2 million cancer patients annually. This review highlights advancements in fluorine chemistry that enhance the precise use of FPs in cancer therapy. The synthesis methods for 5-FU, including the incorporation of isotopes for studying its metabolism and biodistribution, are discussed. The review also covers the preparation of RNA and DNA substituted with FPs for biophysical and mechanistic studies, offering insights into how FPs affect nucleic acid structure and dynamics. Beyond inhibiting thymidylate synthase, FPs impact RNA- and DNA-modifying enzymes, suggesting avenues for more targeted cancer treatments (Gmeiner, 2020).
5-Fluorouracil: Forty-Plus and Still Ticking
5-FU and its analogs have been part of cancer therapy for over four decades, showcasing a broad application in treating solid tumors. This review delves into the cellular pharmacology and mechanisms of action of 5-FU, highlighting its use in combination with modulatory agents like leucovorin and methotrexate to enhance its metabolism and cytotoxic effects. The exploration of 5-FU's clinical pharmacology provides a basis for novel approaches to permit oral administration, enhancing therapeutic outcomes (Grem, 2000).
S-1 in Gastric Cancer: A Comprehensive Review
This review focuses on S-1, an oral DPD inhibitory fluoropyrimidine, detailing its pharmacokinetics, clinical efficacy, and safety profiles in gastric cancer treatment. S-1's design, aiming for high 5-FU blood concentration over extended periods, demonstrates significant therapeutic benefits, including a promising role in adjuvant chemotherapy. The combination of S-1 with other chemotherapeutic agents is under investigation, highlighting its potential as a standard anticancer drug for gastric cancer (Maehara, 2003).
Probing the Mechanistic Consequences of 5-Fluorine Substitution
This review examines the effects of 5- and 2′-fluorine substitutions on the incorporation of cytidine nucleotide analogs by HIV-1 reverse transcriptase. The study underscores how fluorine substitution influences the kinetic parameters of nucleotide incorporation, offering insights into the enhanced potency of certain nucleosides against HIV-1. The findings illustrate the complex interplay between enzymatic action and antiviral activity, emphasizing the role of fluorine in developing more effective antiviral agents (Ray et al., 2003).
Orientations Futures
While specific future directions for 2-Chloro-5-fluoro-4-hydrazinopyrimidine are not mentioned in the retrieved data, pyrimidine derivatives have received much interest due to their diverse biological potential. They are considered key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that research into the properties and applications of this compound and similar compounds will continue.
Propriétés
IUPAC Name |
(2-chloro-5-fluoropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFN4/c5-4-8-1-2(6)3(9-4)10-7/h1H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVXJKCVBDUKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)
![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)

![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)
![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)

![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)



![[1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1487759.png)


